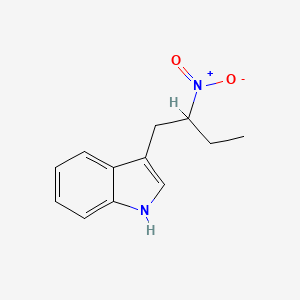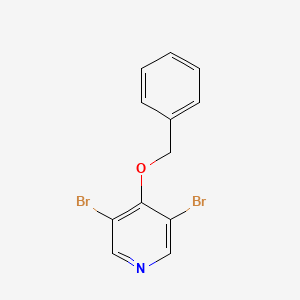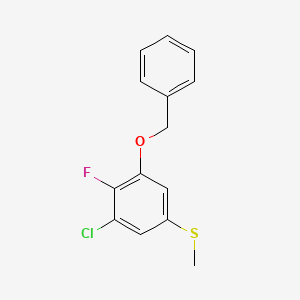![molecular formula C24H16 B14755094 Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene CAS No. 206-90-6](/img/structure/B14755094.png)
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[137114,8019,23012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is a complex polycyclic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused rings and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the final polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting double bonds to single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur at different positions on the polycyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for controlling the outcome and yield of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, although its complex structure poses challenges for biological applications.
Mecanismo De Acción
The mechanism by which Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to engage in various types of chemical bonding and interactions, influencing its reactivity and potential applications. Molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[10.4.4.4 4,9 .0 6,22 .0 15,19 -]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene
- Pentacyclo[11.5.3.3(4,10).0(7,23).0(16,20)]tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene
Uniqueness
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is unique due to its specific arrangement of fused rings and double bonds, which confer distinct chemical properties and potential applications. Its structure is more complex compared to similar compounds, making it a subject of interest for advanced research in organic chemistry and materials science.
Propiedades
Número CAS |
206-90-6 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene |
InChI |
InChI=1S/C24H16/c1-5-17-6-2-10-20-15-16-22-12-4-8-18-7-3-11-21(24(18)22)14-13-19(9-1)23(17)20/h1-16H |
Clave InChI |
AGEKNHUERPHAPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC=CC5=C4C(=CC=C5)C=CC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
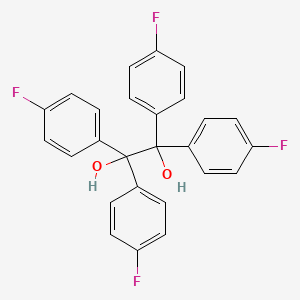
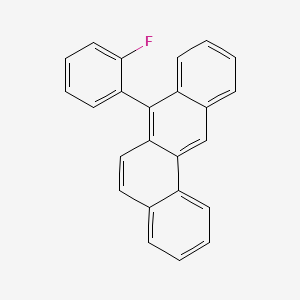

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
